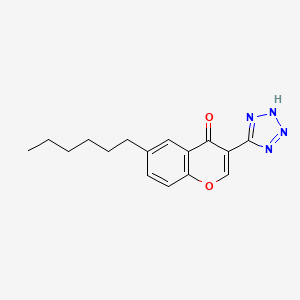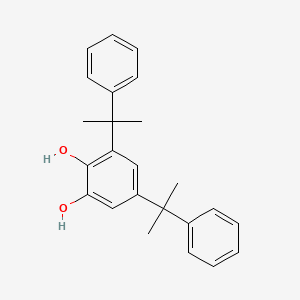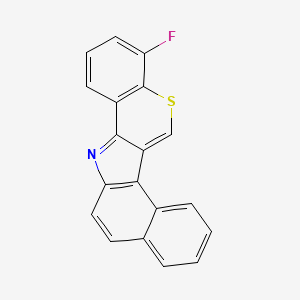
Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)-: is a heterocyclic organic compound that features a pyridine ring substituted with a 2-methyl-1,3-dithiolan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with dithiolane compounds under controlled conditions. For instance, the reaction of 3-bromopyridine with 2-methyl-1,3-dithiolane in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or aminated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and as a ligand in coordination chemistry. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the dithiolane ring is believed to enhance the biological activity of these derivatives .
Industry: Industrially, Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can act as a ligand, binding to metal ions and forming coordination complexes that can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Thiazoles: Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in the ring.
Thiophenes: Thiophenes are sulfur-containing heterocycles that are structurally similar to thiazoles.
Uniqueness: Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is unique due to the presence of both a pyridine ring and a dithiolane moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and industrial applications highlight its uniqueness compared to other similar compounds .
Eigenschaften
CAS-Nummer |
52155-97-2 |
|---|---|
Molekularformel |
C9H11NS2 |
Molekulargewicht |
197.3 g/mol |
IUPAC-Name |
3-(2-methyl-1,3-dithiolan-2-yl)pyridine |
InChI |
InChI=1S/C9H11NS2/c1-9(11-5-6-12-9)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
CABIEQJPGGPJTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SCCS1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
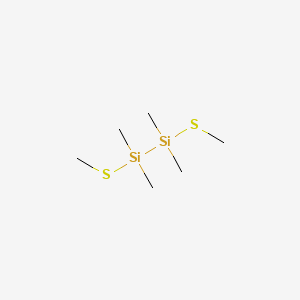
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
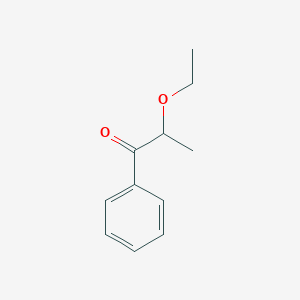
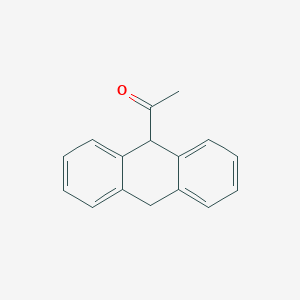
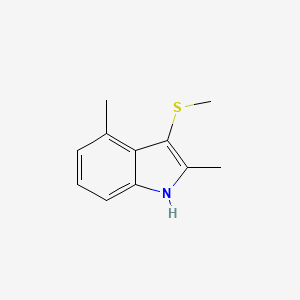
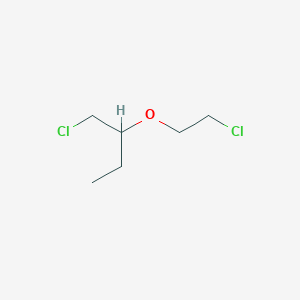
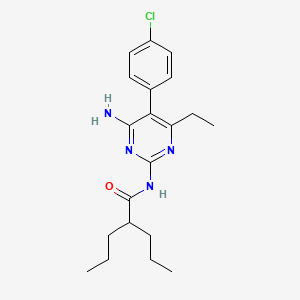

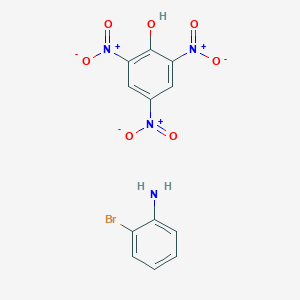
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
